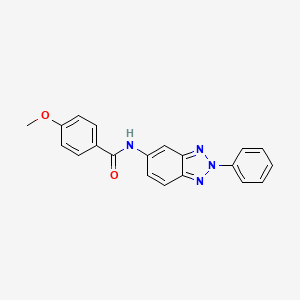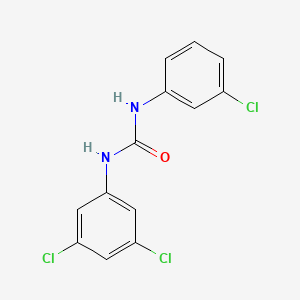![molecular formula C20H17N3O2 B5667929 N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5667929.png)
N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide and its derivatives are crucial in a wide range of biological and chemical applications due to their significant role in redox reactions and as substrates or inhibitors in various biochemical pathways. The compound , “N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide,” pertains to a class of nicotinamide derivatives known for their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of nicotinamide derivatives, including those with complex substituents, often involves palladium-catalyzed aminocarbonylation reactions or condensation reactions. For example, Takács et al. (2007) demonstrated the aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides, which are structurally related to the compound (Takács, Jakab, Petz, & Kollár, 2007).
Molecular Structure Analysis
Studies on nicotinamide derivatives often include X-ray crystallography to elucidate their molecular structures. For instance, Gomes et al. (2013) analyzed the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, providing insights into the torsional angles and molecular orientations that may be similar in “N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)nicotinamide” (Gomes, Low, Wardell, Pinheiro, de Mendonça, & de Souza, 2013).
Chemical Reactions and Properties
Nicotinamide derivatives engage in various chemical reactions, highlighting their reactivity and interaction with different chemical entities. The corrosion inhibition effect of nicotinamide derivatives on mild steel, as studied by Chakravarthy, Mohana, and Kumar (2014), indicates the potential chemical stability and reactivity of these compounds in corrosive environments (Chakravarthy, Mohana, & Kumar, 2014).
properties
IUPAC Name |
N-[2-[(4-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-8-10-16(11-9-14)22-20(25)17-6-2-3-7-18(17)23-19(24)15-5-4-12-21-13-15/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIACWIWRWIRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-pyrazin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667847.png)

![4-[4-(3-methoxyphenyl)-3,3-dimethylpiperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5667850.png)

![2-[(4aR*,7aS*)-4-[4-(difluoromethoxy)benzyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5667865.png)
![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5667867.png)
![1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5667869.png)
![2-(butyrylamino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5667878.png)
![3-({[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5667882.png)

![3-({2-[1-(phenoxyacetyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667904.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5667911.png)
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5667915.png)
![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667936.png)